molecular formula C15H20BNO6 B2741321 2,3-(Dimethoxycarbonyl)pyridine-5-boronic acid, pinacol ester CAS No. 2096334-48-2

2,3-(Dimethoxycarbonyl)pyridine-5-boronic acid, pinacol ester

Cat. No.: B2741321
CAS No.: 2096334-48-2
M. Wt: 321.14
InChI Key: XQADPWCHQNIBRQ-UHFFFAOYSA-N
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Description

Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-dicarboxylate is a chemical compound with the molecular formula C16H21BO6 . It has an average mass of 320.145 Da and a monoisotopic mass of 320.143127 Da .


Molecular Structure Analysis

The molecular structure of this compound involves a pyridine ring substituted with a dimethyl ester group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . For more detailed structural information, crystallographic data or NMR spectra would be needed.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . For more specific physical and chemical properties such as melting point, boiling point, or solubility, additional experimental data would be needed.

Scientific Research Applications

Synthesis and Drug Development

Compounds with complex structures such as "Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-dicarboxylate" are often used in the synthesis of pharmaceuticals and biologically active molecules. For instance, the synthesis of novel antifungal agents using 4-dimethylaminopyridine (DMAP) as a catalyst under microwave irradiation demonstrates the potential for creating effective treatments against fungal infections, highlighting the compound's role in advancing medicinal chemistry (Sangshetti et al., 2014).

Material Science and Coordination Polymers

In material science, such compounds are pivotal in synthesizing coordination polymers with specific properties. A study reported the synthesis of an extended dipyridyl ligand through palladium-catalyzed Suzuki coupling, used to form a two-dimensional coordination polymer with potential applications in catalysis, gas storage, and separation technologies (Al-Fayaad et al., 2020).

Crystal Structure and DFT Studies

Detailed crystallographic and conformational analyses, alongside density functional theory (DFT) studies, provide insights into the molecular structures and properties of chemical compounds. For example, research on boric acid ester intermediates with benzene rings revealed significant information on molecular electrostatic potential and physicochemical properties, which is crucial for designing compounds with desired properties (Huang et al., 2021).

Antioxidant, Antitumor, and Antimicrobial Activities

The exploration of novel compounds for their biological activities is a significant area of research. Studies on pyrazolopyridines synthesized using microwave-assisted methods have shown promising antioxidant, antitumor, and antimicrobial activities, underscoring the importance of synthetic chemistry in developing new therapeutic agents (El‐Borai et al., 2013).

Cardioactivity and Molecular Structure

Research on the molecular structure and biological activity correlation provides valuable insights into the development of new drugs. For instance, the study of dihydropyridines and their cardioactivity demonstrates the role of chemical synthesis in discovering compounds with potential as cardiovascular drugs (McKenna et al., 1988).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust or fumes, and washing thoroughly after handling .

Properties

IUPAC Name

dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO6/c1-14(2)15(3,4)23-16(22-14)9-7-10(12(18)20-5)11(17-8-9)13(19)21-6/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQADPWCHQNIBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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